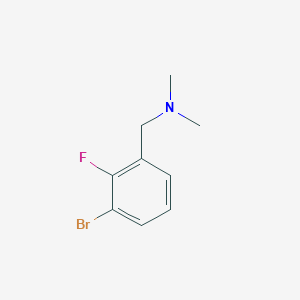
3,4-Difluoro-2-methylphenylboronic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-methylphenylboronic acid (3,4-DFMPA) is a boronic acid derivative with a wide range of applications in the synthesis of organic molecules. It has been widely used in the development of pharmaceuticals, agrochemicals, and other organic compounds. The chemical structure of 3,4-DFMPA consists of two aromatic rings linked by a boron atom. 3,4-DFMPA is also known as 2-methylfluorophenylboronic acid, 2-methyl-3,4-difluorophenylboronic acid, and methyl-3,4-difluorophenylboronic acid.
Scientific Research Applications
Synthesis of Complexes
Similar compounds like 2,6-Difluoro-4-methoxyphenylboronic acid are used to prepare ligands such as N4Py 2Ar2. These ligands are then used to synthesize Fe complexes, which are employed in aromatic C−F hydroxylation reactions .
Copper-Catalyzed Trifluoromethylthiolation
Boronic acids, including similar compounds, serve as substrates in the study of copper-catalyzed trifluoromethylthiolation .
Preparation of Antithrombotic Agents
Boronic acids are also used as substrates in the preparation of thio xylopyranosides, which are potent antithrombotic agents .
Synthesis of Liquid Crystalline Compounds
Compounds like 3-Fluorophenylboronic acid are used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
5. Synthesis of Leukotriene B4 Receptor Agonists These compounds are also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
6. Preparation of Inhibitors of Neuronal Nitric Oxide Synthase Compounds like 4-Fluoro-3-methylphenylboronic acid are used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .
Rhodium-Catalyzed Allylic Arylation
These compounds are used as reactants for stereoselective desymmetrizing rhodium-catalyzed allylic arylation .
Suzuki-Miyaura Cross-Coupling and Heck Reactions
These compounds are also used in homocoupling reactions, Suzuki-Miyaura cross-coupling, and Heck reactions under air .
Mechanism of Action
Target of Action
3,4-Difluoro-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the Suzuki-Miyaura coupling, the 3,4-Difluoro-2-methylphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 3,4-Difluoro-2-methylphenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared
Result of Action
The primary result of the action of 3,4-Difluoro-2-methylphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the particular organic compounds that are synthesized.
Action Environment
The action of 3,4-Difluoro-2-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of boronic esters like this compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups.
properties
IUPAC Name |
(3,4-difluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSOELAJXKTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methylphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


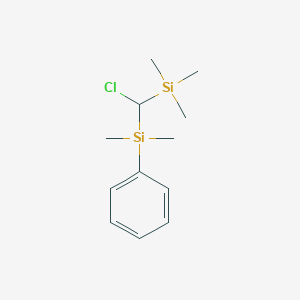
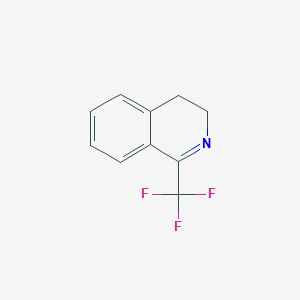
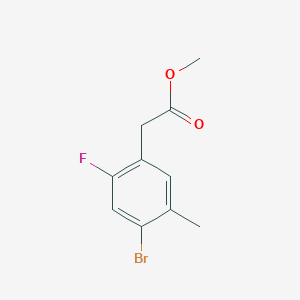


![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
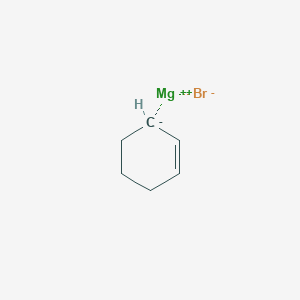
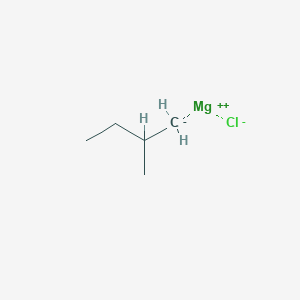


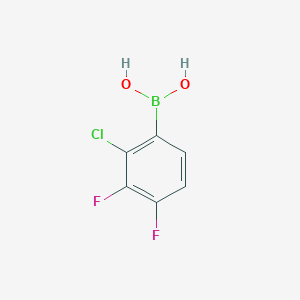
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
